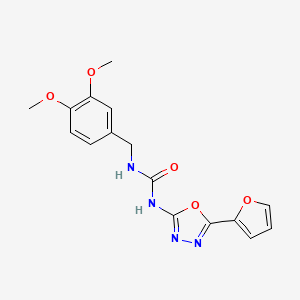
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide, commonly known as HIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HIP is a small molecule that is capable of modulating protein-protein interactions, which makes it a valuable tool for studying cellular pathways and identifying potential drug targets.
Wirkmechanismus
HIP works by binding to specific regions on the surface of proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have a downstream effect on cellular pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
HIP has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular pathways that it targets. For example, inhibition of HIF-1α/p300/CBP interaction by HIP can lead to decreased angiogenesis and tumor growth, while inhibition of MDM2/p53 interaction can lead to increased apoptosis and decreased tumor growth. HIP has also been shown to have anti-inflammatory effects by inhibiting the interaction between the transcription factor NF-κB and its coactivator p300/CBP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HIP is its small size, which allows it to penetrate cells and target specific proteins. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of HIP is its specificity for certain protein-protein interactions, which may limit its applicability in certain cellular pathways.
Zukünftige Richtungen
There are many potential future directions for research involving HIP. One area of interest is the development of HIP analogs with improved specificity and potency for specific protein-protein interactions. Another area of interest is the use of HIP in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential therapeutic applications of HIP in the treatment of cancer, inflammation, and other diseases warrant further investigation.
Synthesemethoden
HIP can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromo-1H-indole with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form HIP. The purity and yield of the final product can be improved by using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
HIP has been shown to have a broad range of applications in scientific research, particularly in the field of drug discovery. It is a potent inhibitor of the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which is involved in the regulation of genes involved in angiogenesis, metabolism, and cell survival. HIP has also been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is involved in the regulation of cell cycle and apoptosis.
Eigenschaften
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(14)12-9-7-8-5-3-4-6-13(8)11(9)15/h2,8-9H,1,3-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWPZNLEQRBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCCCN2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-octahydroindolizin-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



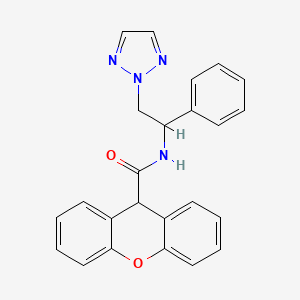

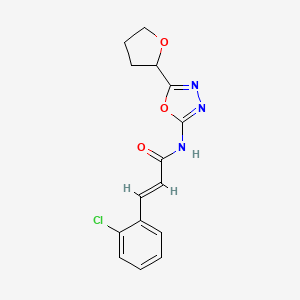
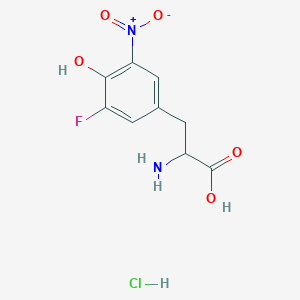
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)

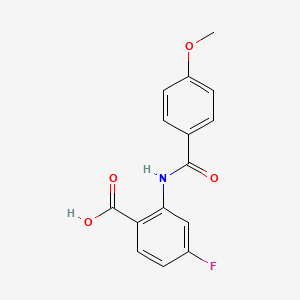
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)

![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)
